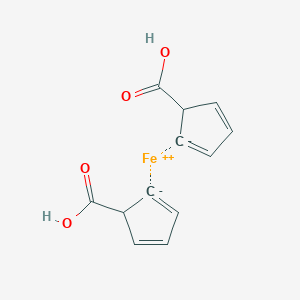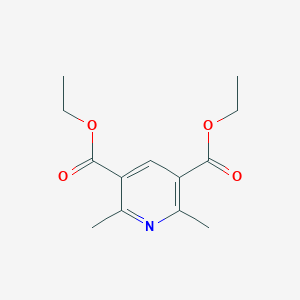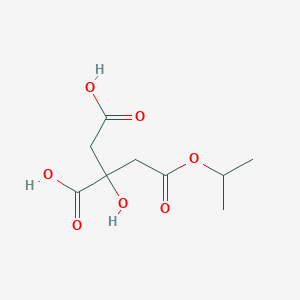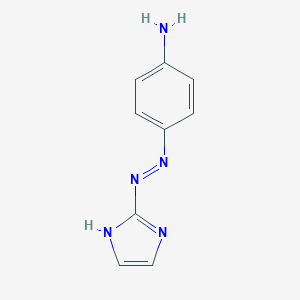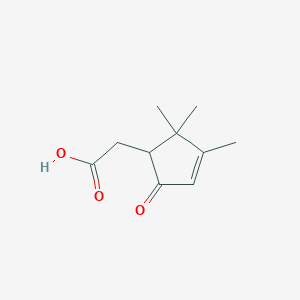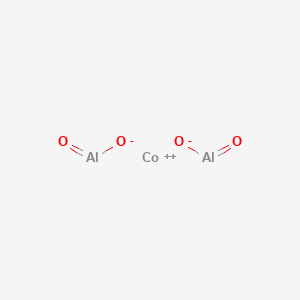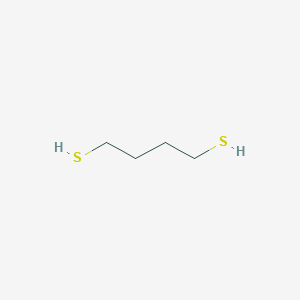
1,4-Butaneditiol
Descripción general
Descripción
1,4-Butanedithiol is an organosulfur compound with the chemical formula HSCH₂CH₂CH₂CH₂SH. It is a malodorous, colorless liquid that is highly soluble in organic solvents. This compound is known for its applications in biodegradable polymers and its ability to form self-assembled monolayers on gold surfaces .
Aplicaciones Científicas De Investigación
1,4-Butanedithiol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
1,4-Butanedithiol is an organosulfur compound with the formula HSCH2CH2CH2CH2SH . It has found applications in biodegradable polymers . The primary targets of 1,4-Butanedithiol are the molecules involved in the formation of these polymers .
Mode of Action
1,4-Butanedithiol interacts with its targets through a series of chemical reactions. It undergoes alkylation with geminal dihalides to give 1,3-dithiepanes . It also forms self-assembled monolayers on gold .
Biochemical Pathways
The compound is involved in the formation of sulfur-containing polyester and polyurethanes containing diisocyanate . It is used in polyadditions along with 1,4-butanediol to form these polymers . Oxidation of 1,4-Butanedithiol gives the cyclic disulfide 1,2-dithiane .
Pharmacokinetics
It is known to be a highly soluble, colorless liquid . More research is needed to fully understand its ADME properties.
Result of Action
The result of 1,4-Butanedithiol’s action is the formation of biodegradable polymers . Several of these polymers are considered biodegradable and many of their components are sourced from non-petroleum oils .
Action Environment
The action of 1,4-Butanedithiol is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with geminal dihalides to form 1,3-dithiepanes, and its oxidation to form 1,2-dithiane, are likely to be influenced by the conditions under which these reactions occur .
Análisis Bioquímico
Biochemical Properties
1,4-Butanedithiol is involved in several biochemical reactions. It can undergo alkylation with geminal dihalides to give 1,3-dithiepanes . Oxidation of 1,4-Butanedithiol gives the cyclic disulfide 1,2-dithiane . It forms self-assembled monolayers on gold . It is also used in polyadditions along with 1,4-butanediol to form sulfur-containing polyester and polyurethanes containing diisocyanate .
Cellular Effects
It is known that the compound can interact with gold surfaces, suggesting potential interactions with metal ions or metal-containing biomolecules within cells .
Molecular Mechanism
The molecular mechanism of 1,4-Butanedithiol involves its ability to form self-assembled monolayers on gold . This suggests that it may interact with other molecules through sulfur-gold bonds, potentially influencing the activity of enzymes, proteins, or other biomolecules within cells .
Metabolic Pathways
It is known that the compound can undergo oxidation to form 1,2-dithiane , suggesting potential involvement in redox reactions or other metabolic processes.
Transport and Distribution
Given its solubility in organic solvents , it may be able to pass through biological membranes and distribute throughout cells and tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butanedithiol can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobutane with sodium hydrosulfide in a polar solvent such as dimethylformamide. The reaction proceeds under reflux conditions, resulting in the formation of 1,4-butanedithiol .
Industrial Production Methods
Industrial production of 1,4-butanedithiol often involves the catalytic hydrogenation of 1,4-dithiane, which is derived from the reaction of 1,4-dibromobutane with sodium sulfide. This method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanedithiol undergoes various chemical reactions, including:
Alkylation: Alkylation with geminal dihalides results in the formation of 1,3-dithiepanes.
Polyaddition: It is used in polyaddition reactions along with 1,4-butanediol to form sulfur-containing polyesters and polyurethanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs under mild conditions.
Alkylation: Geminal dihalides such as 1,3-dibromopropane are used in the presence of a base like sodium hydride.
Polyaddition: Reactions are conducted with diisocyanates under controlled temperature and pressure conditions.
Major Products
Oxidation: The major product is 1,2-dithiane.
Alkylation: The major product is 1,3-dithiepane.
Polyaddition: The major products are sulfur-containing polyesters and polyurethanes.
Comparación Con Compuestos Similares
Similar Compounds
Dithiothreitol: Another dithiol compound with similar reducing properties.
1,3-Propanedithiol: A shorter-chain dithiol with similar chemical reactivity.
1,2-Ethanedithiol: A smaller dithiol used in similar applications.
Uniqueness
1,4-Butanedithiol is unique due to its longer carbon chain, which provides greater flexibility and reactivity in polymerization reactions. Its ability to form self-assembled monolayers on gold surfaces also distinguishes it from other dithiols .
Propiedades
IUPAC Name |
butane-1,4-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOKHQOVJRXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061589 | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-08-8 | |
| Record name | 1,4-Butanedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanedithiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JD227IUMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Butanedithiol interact with gold surfaces?
A1: 1,4-Butanedithiol forms strong sulfur-gold bonds with gold surfaces, leading to the formation of self-assembled monolayers (SAMs). The specific configuration of these SAMs depends on the crystalline plane of the gold surface. On Au(111), 1,4-Butanedithiol tends to form standing-up configurations, while on Au(100) it favors lying-down configurations due to the higher stability of the bi-coordinated structure. [, , ]
Q2: Can the adsorption geometry of 1,4-Butanedithiol on gold surfaces be influenced by external factors?
A2: Density Functional Theory (DFT) calculations suggest that an applied electric field can significantly impact the potential energy surface of 1,4-Butanedithiol adsorbed on Au(111) and Au(100). This implies potential tunability of its diffusion properties on these surfaces by varying the external potential in an electrochemical cell. []
Q3: What role does 1,4-Butanedithiol play in organic synthesis?
A3: 1,4-Butanedithiol serves as a valuable reagent in organic synthesis, particularly in thiol-ene click reactions. It reacts with diacrylates, for instance, to produce biodegradable and oxidation-responsive poly(ester-thioether)s with potential applications in drug delivery systems. [, ]
Q4: Can 1,4-Butanedithiol be used to modify nanoparticles?
A4: Yes, 1,4-Butanedithiol can functionalize multi-walled carbon nanotubes (MWNTs) to facilitate the deposition of gold nanoparticles on their surface. This modification allows for control over nanoparticle size and distribution. []
Q5: What is the molecular formula and weight of 1,4-Butanedithiol?
A5: 1,4-Butanedithiol has the molecular formula C4H10S2 and a molecular weight of 122.24 g/mol.
Q6: Does the presence of two thiol groups in 1,4-Butanedithiol influence its acidity?
A6: Yes, the presence of two thiol groups leads to enhanced acidity in 1,4-Butanedithiol compared to analogous monothiol species. This is attributed to the formation of an intramolecular RS−⋅HSR hydrogen bond in the thiolate anion, providing additional stabilization. [, ]
Q7: How does 1,4-Butanedithiol impact the performance of polymer solar cells?
A7: 1,4-Butanedithiol has been investigated as a halogen-free solvent additive in polymer solar cells. Studies show that it can improve both power conversion efficiency and thermal stability in devices based on polymers like PTB7-Th, surpassing the performance of traditional additives like 1,8-diiodooctane. [, ]
Q8: What is the thermal stability of poly(ester-thioether)s synthesized using 1,4-Butanedithiol?
A8: Poly(ester-thioether)s synthesized from 1,4-Butanedithiol and 1,6-hexanediol diacrylate exhibit good thermal stability up to 200 °C. []
Q9: Does 1,4-Butanedithiol participate in any catalytic reactions?
A9: While not a catalyst itself, 1,4-Butanedithiol can be oxidized to its corresponding disulfide by catalysts such as Indian Ocean ferromanganese nodules. The oxides of manganese, iron, calcium, magnesium, and aluminum, along with surface oxygen in the nodules, are believed to contribute to this oxidation process. [, ]
Q10: Have computational methods been employed to study 1,4-Butanedithiol?
A10: DFT calculations have been extensively used to investigate the adsorption and diffusion characteristics of 1,4-Butanedithiol on gold surfaces, providing insights into its binding configurations, energetics, and potential manipulation strategies. [, ]
Q11: Is 1,4-Butanedithiol biodegradable?
A11: Poly(β-thioester)s synthesized using 1,4-Butanedithiol are susceptible to degradation in the presence of acetic acid, NaOH solutions, and even phosphate buffers, indicating their potential biodegradability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




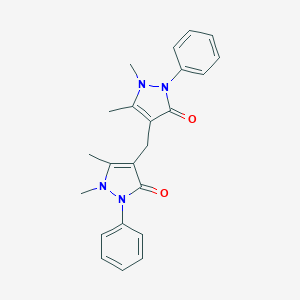

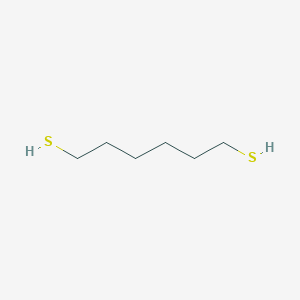

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
